Momentary click nitrile synthesis enabled by an aminoazanium reagent†

Organic Chemistry Frontiers Pub Date: 2022-05-13 DOI: 10.1039/D2QO00560C

Abstract

Achieving fast and selective functional group interconversion is crucial for improving synthetic efficiency in chemical science nowadays. In this context, we report momentary and selective Schmidt-type nitrile synthesis. The success of this achievement is ascribed to the employment of the stable and robust aminoazanium reagent H2N-DABCO. A broad range of functionalized aldehydes were efficiently converted to nitriles within 5 min at room temperature in air. The robustness and speed of the protocol allow the CHO group to be regarded as a CN equivalent in organic synthesis. Moreover, the synthetic advantage of this developed protocol is further highlighted via the direct cyanation of a diversity of aldehyde precursors (carboxylic acids, aromatics, aryl halides, alkenes, and alkynes) in a cyanide-free process. Additionally, we show that this protocol can not only be used for rapid access to a wide range of ligands and material precursors, but it can also be used in the late-stage modification of complex bioactive molecules.

Graphical abstract: Momentary click nitrile synthesis enabled by an aminoazanium reagent
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